N-{[4-(diethylamino)phenyl]carbamothioyl}-3-fluorobenzamide
N-{[4-(diethylamino)phenyl]carbamothioyl}-3-fluorobenzamide
Brand Name:
Vulcanchem
CAS No.:
VCID:
VC0970031
InChI:
InChI=1S/C18H20FN3OS/c1-3-22(4-2)16-10-8-15(9-11-16)20-18(24)21-17(23)13-6-5-7-14(19)12-13/h5-12H,3-4H2,1-2H3,(H2,20,21,23,24)
SMILES:
CCN(CC)C1=CC=C(C=C1)NC(=S)NC(=O)C2=CC(=CC=C2)F
Molecular Formula:
C18H20FN3OS
Molecular Weight:
345.4 g/mol
N-{[4-(diethylamino)phenyl]carbamothioyl}-3-fluorobenzamide
CAS No.:
Cat. No.: VC0970031
Molecular Formula: C18H20FN3OS
Molecular Weight: 345.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H20FN3OS |
|---|---|
| Molecular Weight | 345.4 g/mol |
| IUPAC Name | N-[[4-(diethylamino)phenyl]carbamothioyl]-3-fluorobenzamide |
| Standard InChI | InChI=1S/C18H20FN3OS/c1-3-22(4-2)16-10-8-15(9-11-16)20-18(24)21-17(23)13-6-5-7-14(19)12-13/h5-12H,3-4H2,1-2H3,(H2,20,21,23,24) |
| Standard InChI Key | ZVNALIGEZLJQPC-UHFFFAOYSA-N |
| SMILES | CCN(CC)C1=CC=C(C=C1)NC(=S)NC(=O)C2=CC(=CC=C2)F |
| Canonical SMILES | CCN(CC)C1=CC=C(C=C1)NC(=S)NC(=O)C2=CC(=CC=C2)F |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator